molecular formula C14H15NO3S B13364418 4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol

4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol

Cat. No.: B13364418
M. Wt: 277.34 g/mol
InChI Key: BVADEBGUSCTDBY-UHFFFAOYSA-N
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Description

4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol is an organic compound that features a phenolic hydroxyl group, an amino group, and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-amino-3-methylphenol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can also interact with nucleophilic sites on biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylphenol: Lacks the sulfonyl group, making it less reactive in certain substitution reactions.

    4-Methylbenzenesulfonyl chloride: Lacks the phenolic hydroxyl and amino groups, limiting its biological applications.

Uniqueness

4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol is unique due to the presence of both the phenolic hydroxyl group and the sulfonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

4-amino-3-[(4-methylphenyl)sulfonylmethyl]phenol

InChI

InChI=1S/C14H15NO3S/c1-10-2-5-13(6-3-10)19(17,18)9-11-8-12(16)4-7-14(11)15/h2-8,16H,9,15H2,1H3

InChI Key

BVADEBGUSCTDBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)O)N

Origin of Product

United States

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